

# 4-(4-Chlorophenyl)butan-2-ol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butan-2-ol

Cat. No.: B13456727

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **4-(4-Chlorophenyl)butan-2-ol**

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of **4-(4-chlorophenyl)butan-2-ol**. As a chiral secondary alcohol featuring a chlorinated aromatic moiety, this compound represents a valuable building block in synthetic organic chemistry and drug discovery. Its structure is of significant interest to researchers and drug development professionals for its potential as an intermediate in the synthesis of complex molecular targets. This document consolidates essential data on its physicochemical properties, spectroscopic profile, and safe handling protocols, grounded in established chemical principles and data from analogous structures.

## Chemical Identity and Physicochemical Properties

**4-(4-Chlorophenyl)butan-2-ol** is a distinct chemical entity characterized by a butane backbone, with a hydroxyl group at the second position and a 4-chlorophenyl substituent at the fourth position. The presence of a stereocenter at the C2 carbon means the compound can exist as two enantiomers, (2R)- and (2S)-**4-(4-chlorophenyl)butan-2-ol**, or as a racemic mixture.

## Core Identifiers

Identifier	Value	Source
IUPAC Name	4-(4-Chlorophenyl)butan-2-ol	-
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClO	[1]
Molecular Weight	184.67 g/mol	[1]
CAS Number	39516-07-9 ((2R)-enantiomer)	[2]
Canonical SMILES	CC(CCC1=CC=C(C=C1)Cl)O	-
InChI Key	NMHKGZZVRRFXJO- UHFFFAOYSA-N (racemate)	

## Physicochemical Data

Direct, experimentally verified data for the racemic mixture is not consistently available in the literature. The following table includes predicted values and data from structurally related compounds to provide a functional baseline for laboratory work.

Property	Value / Expected Behavior	Rationale & References
Physical Form	Expected to be a liquid or low-melting solid at room temperature.	The precursor ketone is a liquid.[3]
Boiling Point	> 200 °C (Predicted)	Significantly higher than butan-2-ol (~100 °C) due to the increased molecular weight and aromatic ring.[4]
Solubility	Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, dichloromethane).	The polar alcohol group imparts some water solubility, but the nonpolar chlorophenyl group dominates. The solubility of butan-2-ol in water is known to be complex and often misreported.[5]
pKa	~16-18	Typical for a secondary alcohol, similar to butan-2-ol.
LogP (Octanol/Water)	~2.9-3.2 (Predicted)	The presence of the chlorophenyl group increases lipophilicity compared to butan-2-ol.

## Synthesis and Mechanistic Considerations

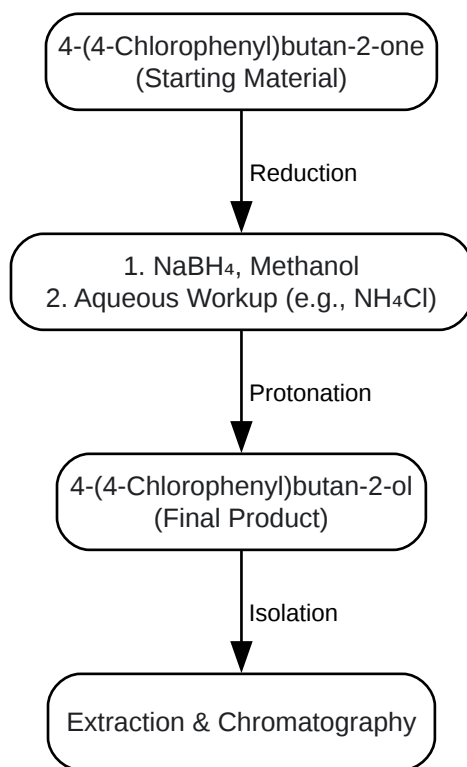
The most direct and efficient laboratory-scale synthesis of **4-(4-chlorophenyl)butan-2-ol** is the reduction of its corresponding ketone, 4-(4-chlorophenyl)butan-2-one.

## Rationale for Synthetic Route

The reduction of a ketone to a secondary alcohol is a fundamental and highly reliable transformation in organic chemistry. Sodium borohydride (NaBH<sub>4</sub>) is the reagent of choice for this specific conversion due to several key advantages:

- Chemoselectivity: It selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.
- Operational Simplicity: The reaction can be run in standard protic solvents like methanol or ethanol at ambient or sub-ambient temperatures.
- Safety: NaBH<sub>4</sub> is significantly safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>), which is pyrophoric and reacts violently with water.

The overall workflow involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent yields the final alcohol product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **4-(4-chlorophenyl)butan-2-ol**.

## Self-Validating Experimental Protocol

This protocol describes the reduction of 10 mmol of the ketone precursor.

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-chlorophenyl)butan-2-one (1.83 g, 10 mmol) in methanol (25 mL).
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.
- **Reagent Addition:** Add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) portion-wise over 15 minutes. Maintain the temperature below 10 °C during the addition. The use of a slight excess of NaBH<sub>4</sub> ensures the complete conversion of the starting material.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
- **Quenching:** Carefully re-cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution (~20 mL) to quench any unreacted NaBH<sub>4</sub>.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
- **Washing:** Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- **Purification and Validation:** Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure alcohol. The identity and purity of the final product must be validated by spectroscopic methods (NMR, MS) as detailed in the following section.

## Spectroscopic Characterization Profile

Accurate characterization is essential for confirming the structure of the synthesized molecule. The following data are predicted based on the known effects of functional groups in spectroscopic analysis.

Caption: Correlation between the structure and its predicted  $^1\text{H}$  NMR signals.

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

The  $^1\text{H}$  NMR spectrum is the most powerful tool for confirming the structure. In a solvent like  $\text{CDCl}_3$ , the following peaks are expected:

- Aromatic Protons: Two doublets in the range of  $\delta$  7.2-7.3 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
- Carbinol Proton (-CH-OH): A multiplet around  $\delta$  3.8 ppm, integrating to 1H. This proton is deshielded by the adjacent oxygen atom.
- Alkyl Protons:
  - The two protons on the benzylic carbon will appear as a multiplet around  $\delta$  2.7 ppm.
  - The two protons on the C3 carbon will appear as a multiplet further upfield, around  $\delta$  1.8 ppm.
  - The methyl group ( $\text{CH}_3$ ) adjacent to the carbinol center will be a doublet at approximately  $\delta$  1.2 ppm, integrating to 3H.
- Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift (typically  $\delta$  1.5-3.0 ppm) that can exchange with  $\text{D}_2\text{O}$ .<sup>[6]</sup>

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR)

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 non-equivalent carbon environments in the molecule:

- Aromatic Carbons: Four signals between  $\delta$  128-141 ppm. The carbon attached to the chlorine atom (C-Cl) will be distinct from the carbon attached to the alkyl chain (C-ipso) and the two equivalent pairs of CH carbons.
- Carbinol Carbon (-CH-OH): A signal around  $\delta$  67-69 ppm.

- Alkyl Carbons: Three signals in the upfield region ( $\delta$  20-45 ppm) corresponding to the two CH<sub>2</sub> groups and the terminal CH<sub>3</sub> group.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide key information for structural confirmation:

- Molecular Ion (M<sup>+</sup>): A cluster of peaks around m/z 184 and 186 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
- Key Fragments:
  - A peak at M-18 (m/z 166/168) corresponding to the loss of a water molecule (H<sub>2</sub>O).
  - A peak at M-15 (m/z 169/171) from the loss of a methyl radical ( $\bullet$ CH<sub>3</sub>).
  - Cleavage of the C-C bond between the carbinol carbon and the adjacent methylene group.

## Potential Applications in Research and Drug Development

While **4-(4-chlorophenyl)butan-2-ol** is not an end-product therapeutic itself, it serves as a valuable intermediate and structural motif in medicinal chemistry.

- Chiral Building Block: As a chiral alcohol, its enantiomerically pure forms are highly sought after for the synthesis of stereospecific drug candidates, where a single enantiomer provides the desired biological activity.
- Pharmacophore Component: The 4-chlorophenyl group is a common feature in many active pharmaceutical ingredients (APIs). For instance, the related structure [4-(4-chlorophenyl)cyclohexyl]methanol is a key precursor to the antimalarial drug atovaquone.[7] The structural motif is also present in drugs targeting the central nervous system, such as the antipsychotic haloperidol.[8]

- **Synthetic Handle:** The secondary alcohol provides a reactive site for further chemical modifications, such as esterification, etherification, or oxidation, allowing for its incorporation into larger, more complex molecules.

## Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for **4-(4-chlorophenyl)butan-2-ol** is not widely available, a hazard assessment can be made based on its functional groups and data from close structural analogs like 4-(4-chlorophenyl)butan-2-one and other chlorinated alcohols.[\[9\]](#)  
[\[10\]](#)

- **GHS Hazard Classification (Anticipated):**
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
  - H302: Harmful if swallowed.
- **Handling:** Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[\[11\]](#)
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Vendor recommendations for similar compounds often include storage at 2-8°C for long-term stability.[\[12\]](#)

## Conclusion

**4-(4-Chlorophenyl)butan-2-ol** is a synthetically accessible and versatile chemical intermediate. Its key features—a chiral secondary alcohol, a reactive chlorophenyl ring, and a flexible alkyl chain—make it a compound of interest for researchers in organic synthesis and drug development. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

## References

- Vertex AI Search. (n.d.). 2 - Supporting Information.
- PubChem. (n.d.). 4-(4-Chlorophenyl)butan-2-one. National Center for Biotechnology Information.
- NextSDS. (n.d.). 2-(4-chlorophenyl)butan-2-ol — Chemical Substance Information.
- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)butan-2-one | 3506-75-0.
- MilliporeSigma. (n.d.). 4-(4-chlorophenyl)butan-2-one | 3506-75-0.
- American Elements. (n.d.). 2-(4-chlorophenyl)butan-2-ol | CAS 3947-53-3.
- ACS Publications. (n.d.). Highly Enantioselective Catalysts of 4,4?-Disubstituted L-Proline for Direct Aldol Reactions - Supporting Information.
- Sigma-Aldrich. (n.d.). (2R)-4-(4-chlorophenyl)butan-2-ol.
- TCI Chemicals. (2025, January 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (2R)-4-(4-chlorophenyl)butan-2-ol | 39516-07-9.
- BenchChem. (n.d.). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
- Chemistry Stack Exchange. (2017, July 19). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one.
- ChemScene. (n.d.). 2-(4-Chlorophenyl)butan-2-ol | 3947-53-3.
- Wikipedia. (n.d.). 2-Butanol.
- Doc Brown's Chemistry. (n.d.). <sup>1</sup>H NMR Spectrum of Butan-2-ol.
- NIST. (n.d.). (S)-butan-2-ol. National Institute of Standards and Technology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [americanelements.com](https://americanelements.com) [[americanelements.com](https://americanelements.com)]
2. (2R)-4-(4-chlorophenyl)butan-2-ol | 39516-07-9 [[sigmaaldrich.com](https://sigmaaldrich.com)]
3. 4-(4-chlorophenyl)butan-2-one | 3506-75-0 [[sigmaaldrich.com](https://sigmaaldrich.com)]
4. (S)-butan-2-ol [[webbook.nist.gov](https://webbook.nist.gov)]
5. 2-Butanol - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]

- 6. [C<sub>4</sub>H<sub>10</sub>O CH<sub>3</sub>CH\(OH\)CH<sub>2</sub>CH<sub>3</sub> butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- 7. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 8. [chemistry.stackexchange.com \[chemistry.stackexchange.com\]](#)
- 9. [4-\(4-Chlorophenyl\)butan-2-one | C<sub>10</sub>H<sub>11</sub>ClO | CID 219277 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 10. [nextsds.com \[nextsds.com\]](#)
- 11. [opcw.org \[opcw.org\]](#)
- 12. [chemscene.com \[chemscene.com\]](#)
- To cite this document: BenchChem. [4-(4-Chlorophenyl)butan-2-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13456727/docs#4-4-chlorophenyl-butan-2-ol-chemical-properties>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)